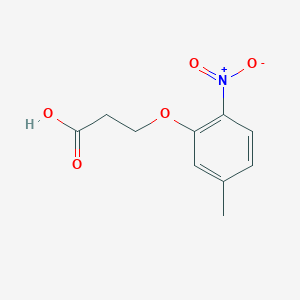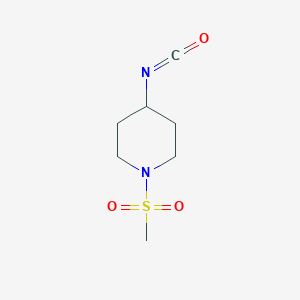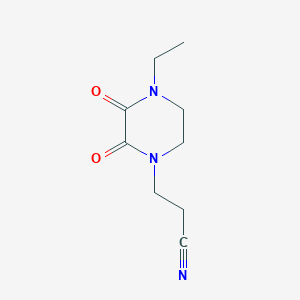
(3-Ethynylphenyl)urea
Descripción general
Descripción
(3-Ethynylphenyl)urea is an organic compound with the molecular formula C9H8N2O It is characterized by the presence of an ethynyl group attached to the phenyl ring, which is further connected to a urea moiety
Aplicaciones Científicas De Investigación
(3-Ethynylphenyl)urea has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential as a pharmacophore in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
Target of Action
Urea, a compound structurally related to (3-ethynylphenyl)urea, is known to interact with various targets in the body, including the urea transporter and various enzymes
Mode of Action
Urea, a structurally related compound, is known to exert its effects through a variety of mechanisms, including acting as a humectant in skincare products
Biochemical Pathways
Urea, a structurally related compound, is involved in the urea cycle, a crucial process for the detoxification of ammonia in the body . It is possible that this compound may interact with similar pathways, but this requires further investigation.
Pharmacokinetics
A study on icotinib, a compound containing a this compound moiety, suggests that the cyp2c19 genotype may significantly influence its pharmacokinetics
Result of Action
Urea, a structurally related compound, is known to have various effects, including improving skin barrier function and affecting the expression of certain genes involved in keratinocyte differentiation . It is possible that this compound may have similar effects, but this requires further investigation.
Análisis Bioquímico
Biochemical Properties
The biochemical properties of (3-Ethynylphenyl)urea are not well-studied. It is known that urea, a component of this compound, plays a significant role in biochemical reactions. Urease, a ubiquitous metalloenzyme, displays a high ability to catalyze urea’s decomposition into ammonia and carbamate . The interaction of this compound with enzymes, proteins, and other biomolecules is yet to be explored.
Cellular Effects
Studies on urea, a related compound, have shown that it can influence cell growth and physiological response in pigment biosynthesis
Molecular Mechanism
Research on urea synthesis suggests that the oxidative coupling of CO and NH3 on Pt leads to cyanate formation, followed by the Wöhler reaction to form urea
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of this compound in laboratory settings. Studies on urea have shown spatial and temporal variation in urea concentrations and discharge
Dosage Effects in Animal Models
Currently, there is no available data on the dosage effects of this compound in animal models. Toxicity studies on nanoparticles, which could potentially carry this compound, have shown that the effects vary with different dosages
Metabolic Pathways
Urea, a related compound, is involved in the urea cycle, a series of biochemical reactions in the liver
Transport and Distribution
Urea transporters, which mediate rapid, selective transport of urea down its concentration gradient, could potentially interact with this compound
Subcellular Localization
Studies on mRNA localization, a process that controls the translation of specific transcripts, could provide insights into the potential subcellular localization of this compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3-Ethynylphenyl)urea typically involves the reaction of 3-ethynylaniline with an isocyanate or carbamoyl chloride. One common method is the nucleophilic addition of 3-ethynylaniline to potassium isocyanate in water, which proceeds without the need for organic co-solvents . This method is advantageous due to its simplicity and environmental friendliness.
Industrial Production Methods: Industrial production of this compound may involve the use of phosgene or its safer alternatives, such as triphosgene, in the presence of a base like triethylamine. This method allows for the efficient production of the compound on a larger scale .
Análisis De Reacciones Químicas
Types of Reactions: (3-Ethynylphenyl)urea undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The urea moiety can be reduced to form amines.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.
Major Products:
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of amines.
Substitution: Formation of substituted phenylureas
Comparación Con Compuestos Similares
1,3-Disubstituted Ureas: Known for their biological activities, including enzyme inhibition and antiviral properties.
Diaryl Ureas: Used in medicinal chemistry for their role as kinase inhibitors and other therapeutic agents.
Uniqueness: (3-Ethynylphenyl)urea is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential for diverse applications. Its structural features allow for specific interactions with molecular targets, making it a valuable compound in various fields of research.
Propiedades
IUPAC Name |
(3-ethynylphenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-2-7-4-3-5-8(6-7)11-9(10)12/h1,3-6H,(H3,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXYKVQKWRHFXCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)NC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloro-N-[(2-fluorophenyl)methyl]propanamide](/img/structure/B3363081.png)
![3-{Imidazo[1,2-a]pyridin-2-ylmethoxy}-4-methoxyaniline](/img/structure/B3363095.png)





![6-[4-(4-Fluorophenyl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B3363143.png)
![4-{[(4-Carbamoylphenyl)methyl]sulfanyl}benzoic acid](/img/structure/B3363146.png)

![4-Fluoro-3-[(2-oxopyrrolidin-1-yl)methyl]benzonitrile](/img/structure/B3363155.png)

![2-chloro-N-[3-(methylsulfanyl)phenyl]propanamide](/img/structure/B3363162.png)

